molecular formula C17H26N2O2 B7917750 Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7917750
M. Wt: 290.4 g/mol
InChI Key: GOVJGIFNWBAZLF-UHFFFAOYSA-N
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Description

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves several steps. One common method includes the reaction of piperidine with isopropyl chloroformate to form isopropyl-piperidin-3-ylmethyl carbamate. This intermediate is then reacted with benzyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Isopropyl-piperidin-3-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:

    Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: This compound features an ethyl group in place of the isopropyl group.

    Propyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: This compound has a propyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

benzyl N-(piperidin-3-ylmethyl)-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(12-16-9-6-10-18-11-16)17(20)21-13-15-7-4-3-5-8-15/h3-5,7-8,14,16,18H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJGIFNWBAZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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